molecular formula C17H36O8 B1582775 3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol CAS No. 9051-49-4

3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol

Cat. No. B1582775
CAS RN: 9051-49-4
M. Wt: 368.5 g/mol
InChI Key: AZEOMCMPNPXNDQ-UHFFFAOYSA-N
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Description

3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol , also known by its chemical formula C₁₇H₃₆O₈ , is a dialkyl ether compound. It belongs to the class of organic compounds containing the dialkyl ether functional group (ROR’), where R and R’ are alkyl groups. This compound is characterized by its multiple hydroxyl groups and ether linkages .


Molecular Structure Analysis

    HOCH₂CH₂CH₂OCH₂CH₂CH₂OCH₂CH₂CH₂OH 

Scientific Research Applications

Synthesis and Electropolymerization

  • The compound has been utilized in the synthesis of silicon naphthalocyanines (SiNcs), which are notable for their electropolymerization properties and non-aggregation behavior in various solvents (Bıyıklıoğlu & Alp, 2017).

Antimicrobial and Antiradical Activity

  • Derivatives of this compound have been synthesized and tested for antimicrobial and antioxidant activities. These activities were observed to be lower compared to certain beta blockers (Čižmáriková et al., 2020).

Chemical Synthesis and Analysis

  • It has been involved in the synthesis of other complex compounds, such as 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol, whose structures were confirmed by X-ray diffraction analysis (Zyuzin et al., 2010).

Polymer Science

  • This compound is a key ingredient in the synthesis of polymers like 1,3-bis[3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane. This synthesis impacts the reaction conditions and conversion rates in polymer science (Zhe, 2015).

Biological Evaluation

  • The compound has been used in the development of poly(ether imine) dendrimers. These dendrimers have shown potential in biological studies due to their non-toxic nature and versatility in functional group incorporation (Krishna et al., 2005).

Future Directions

: ContaminantDB: 3-[3-(3-hydroxypropoxy)-2,2-bis[(3-hydroxypropoxy)methyl]propoxy]propan-1-ol

properties

IUPAC Name

3-[3-(3-hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O8/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21/h18-21H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEOMCMPNPXNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCC(COCCCO)(COCCCO)COCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868116
Record name 3,3'-[{2,2-Bis[(3-hydroxypropoxy)methyl]propane-1,3-diyl}bis(oxy)]di(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol

CAS RN

9051-49-4
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy-, ether with 2,2-bis(hydroxymethyl)-1,3-propanediol (4:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythritol, propoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
Reactant of Route 2
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
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3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
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3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
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3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
Reactant of Route 6
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol

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